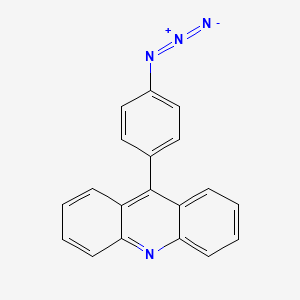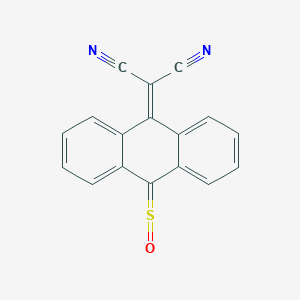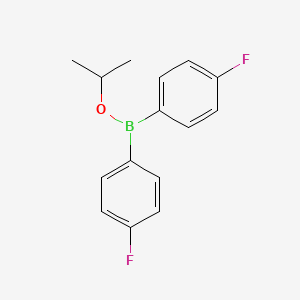
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C15H15BF2O. It is known for its unique structure, which includes two 4-fluorophenyl groups and a 1-methylethyl ester group attached to a borinic acid core. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester typically involves the reaction of 4-fluorophenylboronic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4−Fluorophenylboronic acid+Isopropyl alcohol→Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester involves its ability to interact with various molecular targets. The compound can form stable complexes with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the boron atom, which can coordinate with electron-rich sites on the target molecules.
相似化合物的比较
Similar Compounds
- Borinic acid, bis(4-chlorophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-bromophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-methylphenyl)-, 1-methylethyl ester
Uniqueness
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications.
属性
CAS 编号 |
189254-48-6 |
|---|---|
分子式 |
C15H15BF2O |
分子量 |
260.09 g/mol |
IUPAC 名称 |
bis(4-fluorophenyl)-propan-2-yloxyborane |
InChI |
InChI=1S/C15H15BF2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11H,1-2H3 |
InChI 键 |
XJYDNDFZPODFJB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


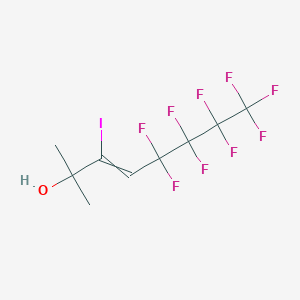
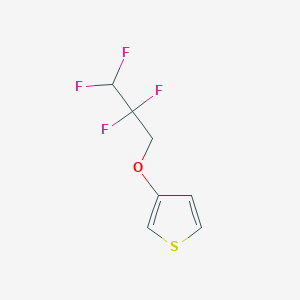
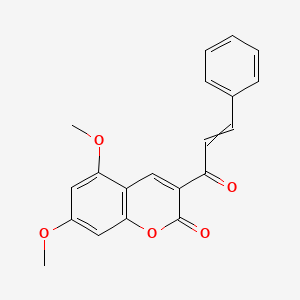

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
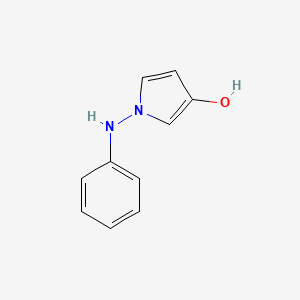
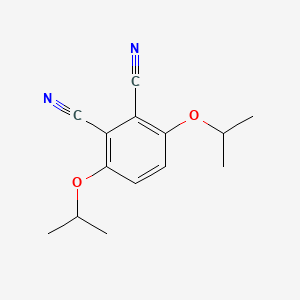
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
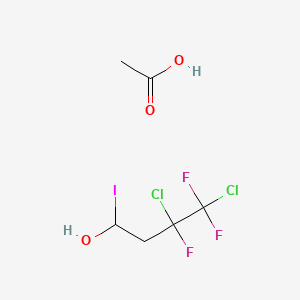
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
